Compound Description: BC is a novel compound designed and synthesized as a potential anticancer agent. [] In silico analysis suggests it has a cautionary pharmacokinetic profile with good druglikeness and gastrointestinal absorption. [] Studies indicate potential for inhibiting cancer proliferation, inducing autophagy and ferroptosis, and treating type II diabetes. [] BC shows promising in silico anticancer activity against ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines, inhibiting their growth by up to 70%. []
Relevance: While BC belongs to a different chemical class than N-(4-biphenylylmethyl)-1H-indazol-6-amine (triazolothiadiazine vs. indazole), both compounds demonstrate potential as anticancer agents. [] This suggests that exploring structural variations within these classes, potentially incorporating elements of both, could be valuable for identifying novel anticancer drug candidates.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
Compound Description: This class of compounds represents a novel series of CDK2 inhibitors, developed through bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives. [] These compounds exhibit potent CDK2 inhibitory activity and antiproliferative activity against various cancer cell lines. []
Relevance: Although structurally distinct from N-(4-biphenylylmethyl)-1H-indazol-6-amine, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines highlight the importance of exploring diverse heterocyclic scaffolds for developing anticancer agents. []
Compound Description: This series of compounds, derived from a scaffold hopping strategy, demonstrates potent inhibitory activity against PLK4. [, ] They effectively inhibit PLK4 activity, disrupt centriole replication, induce mitotic disorders, and promote apoptosis in breast cancer cells. [, ]
Relevance: These compounds share the indazole core with N-(4-biphenylylmethyl)-1H-indazol-6-amine. [, ] The presence of a pyrimidine ring linked to the indazole moiety in these PLK4 inhibitors provides valuable insights into structure-activity relationships for indazole-based compounds. Understanding how modifications to this pyrimidine ring influence PLK4 inhibition could guide the development of more potent and selective inhibitors, potentially with applications beyond breast cancer.
6-Substituted amino-1H-indazole Derivatives
Compound Description: This series, synthesized through simple chemical reactions, includes compounds with antiproliferative activity against various human cancer cell lines. [] Notably, compound 9f, N-(4-fluorobenzyl)-1H-indazol-6-amine, displays potent activity against human colorectal cancer cells (HCT116) with minimal cytotoxicity in normal lung fibroblast cells (MRC5). []
Relevance: These derivatives, particularly 9f, are closely related to N-(4-biphenylylmethyl)-1H-indazol-6-amine, sharing the 1H-indazol-6-amine core. [] The variations in the substituents on the amine nitrogen highlight the impact of these structural modifications on anticancer activity. Studying these structure-activity relationships could inform the development of more potent and selective 1H-indazol-6-amine-based anticancer agents.
Compound Description: ITP-2 is a novel hERG channel activator with a unique chemical structure compared to previously reported compounds. [] hERG channel activators like ITP-2 hold potential for treating acquired and congenital long QT syndrome. []
Relevance: Although ITP-2's structure differs from N-(4-biphenylylmethyl)-1H-indazol-6-amine, it underscores the versatility of the indazole scaffold in developing compounds targeting ion channels. [] This suggests that modifications to the indazole core and substitutions at different positions could yield compounds with varied pharmacological profiles, potentially targeting other ion channels or exhibiting different activities.
Relevance: This compound shares the 1H-indazol-6-amine core with N-(4-biphenylylmethyl)-1H-indazol-6-amine. [, ] This emphasizes the potential of this scaffold for developing antiparasitic agents. Examining the structure-activity relationships within this series, particularly modifications impacting blood-brain barrier permeability, could lead to safer and more effective anticoccidial drugs.
Compound Description: GSK583 is a highly potent and selective RIP2 kinase inhibitor. [] It plays a crucial role in understanding RIP2 kinase's involvement in NOD1 and NOD2 mediated disease pathogenesis. []
Relevance: While structurally distinct from N-(4-biphenylylmethyl)-1H-indazol-6-amine, GSK583 emphasizes the potential of targeting kinases with indazole-containing compounds. [] Investigating the structural features responsible for GSK583's selectivity and potency could inform the design of novel kinase inhibitors, including those potentially targeting kinases relevant to N-(4-biphenylylmethyl)-1H-indazol-6-amine's biological activity.
2-(1H-Indazol-6-ylamino)benzamide compounds
Compound Description: This class of compounds exhibits inhibitory activity against specific protein kinases, particularly the vascular endothelium-derived growth factor receptor (VEGFR). [] They hold potential for treating ophthalmic diseases associated with unwanted angiogenesis, tumor growth, and cell proliferation. []
Relevance: This class shares the 1H-indazol-6-amine core with N-(4-biphenylylmethyl)-1H-indazol-6-amine. [] Understanding how the benzamide moiety contributes to their kinase inhibitory activity could guide the design of novel derivatives with improved potency and selectivity for specific kinases, potentially even VEGFR.
Compound Description: 7a is a potent and orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It demonstrates good plasma and CNS exposure in diet-induced obese mice, showcasing potential as a therapeutic agent for obesity. []
Relevance: This compound highlights the versatility of the 1H-indazol-6-amine core, present also in N-(4-biphenylylmethyl)-1H-indazol-6-amine, in targeting diverse receptors. [] 7a's success in an obesity model suggests that further exploration of indazole derivatives could lead to novel treatments for metabolic disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.